N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
Description
N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and a trifluoromethylphenyl group. The sulfonamide moiety is N-methylated and linked to a 3,5-dimethylphenyl group. The 1,2,4-oxadiazole ring is notable for its electron-deficient nature and metabolic stability, while the trifluoromethyl group enhances lipophilicity and bioavailability .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-methyl-2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S2/c1-13-10-14(2)12-17(11-13)28(3)33(29,30)18-8-9-32-19(18)21-26-20(27-31-21)15-4-6-16(7-5-15)22(23,24)25/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXILZPADOTOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a synthetic compound with potential biological activity. This article reviews its biological properties, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C22H18F3N3O3S2
- Molecular Weight : 493.53 g/mol
- CAS Number : Not available
The compound's biological activity is primarily attributed to the presence of the oxadiazole moiety, which is known for its role in modulating various biological pathways. The trifluoromethyl group enhances lipophilicity and bioavailability, potentially leading to increased cellular uptake.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant anticancer properties against various cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 1.61 | |
| Jurkat (Leukemia) | 1.98 | |
| SNB-19 (Brain tumor) | 0.75 | |
| OVCAR-8 (Ovarian) | 0.85 |
These results indicate that the compound has a strong cytotoxic effect on cancer cells, making it a candidate for further development as an anticancer agent.
Mechanistic Studies
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 proteins, which are known to regulate cell survival. Molecular dynamics simulations have indicated that the compound interacts favorably with targets involved in apoptosis signaling pathways.
Case Studies
-
Study on Lung Cancer Cells
- A study evaluated the effects of the compound on A549 lung cancer cells and found that treatment led to a significant reduction in cell viability with an IC50 of 1.61 µM. The study also noted that the compound induced apoptosis as evidenced by increased caspase activity.
-
Study on Leukemia Cells
- Another investigation focused on Jurkat leukemia cells, revealing an IC50 of 1.98 µM. Flow cytometry analysis confirmed that the compound prompted cell cycle arrest and apoptosis.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. Preliminary studies suggest good oral bioavailability and a favorable half-life in animal models.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Heterocyclic Sulfonamide Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
